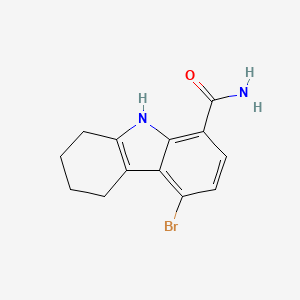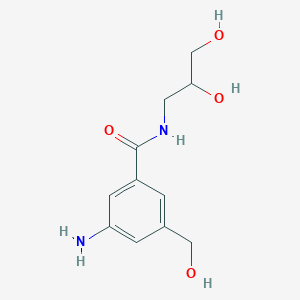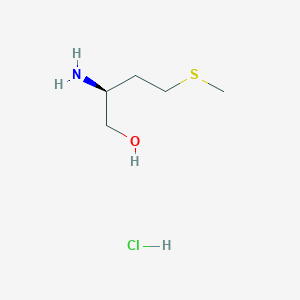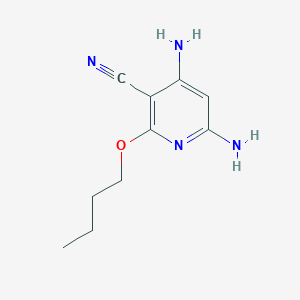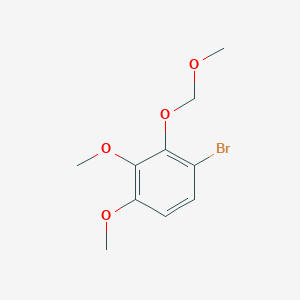
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO4. This compound is characterized by the presence of bromine, methoxy, and methoxymethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene typically involves the bromination of 3,4-dimethoxy-2-methoxymethoxy-benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium or potassium salts of the nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the methoxy groups would produce aldehydes or acids.
Aplicaciones Científicas De Investigación
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or treatments for diseases. Its structural features make it a candidate for medicinal chemistry studies.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the modification of existing materials to enhance their performance.
Mecanismo De Acción
The mechanism of action of 1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene depends on its specific application and the reactions it undergoes. In general, the bromine atom and methoxy groups play key roles in its reactivity. The bromine atom can act as a leaving group in substitution reactions, while the methoxy groups can participate in oxidation or reduction reactions. The compound’s molecular targets and pathways are determined by the nature of the reactions and the specific derivatives formed.
Comparación Con Compuestos Similares
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3,4-dimethoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
This compound: Similar in structure but may have different reactivity due to the position of the methoxymethoxy group.
Propiedades
Fórmula molecular |
C10H13BrO4 |
|---|---|
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO4/c1-12-6-15-9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,6H2,1-3H3 |
Clave InChI |
QUTMGIRQMRNOOA-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC(=C1OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8311043.png)
![(1S,2S,3R,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8311046.png)
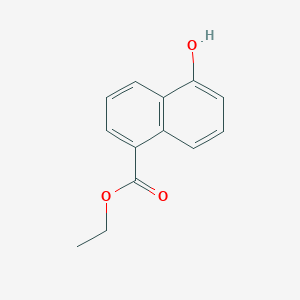

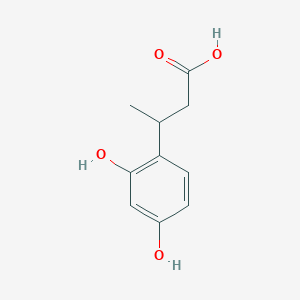
![6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde](/img/structure/B8311112.png)
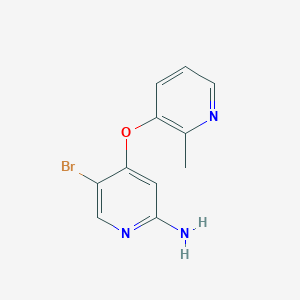
![Tert-butyl 4-(7-bromothieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B8311121.png)
